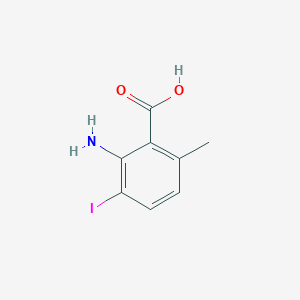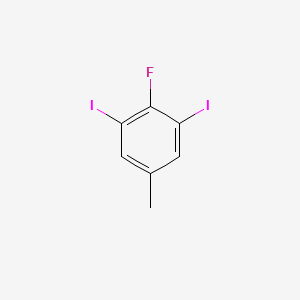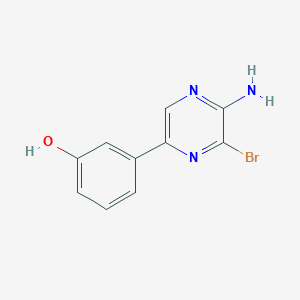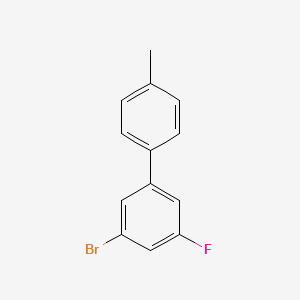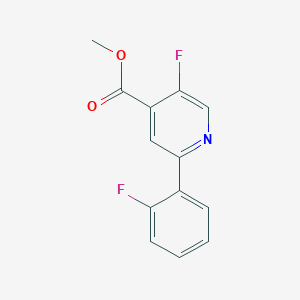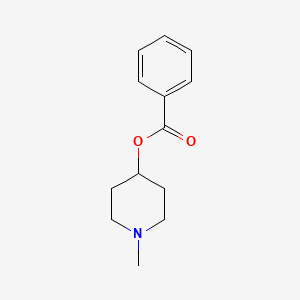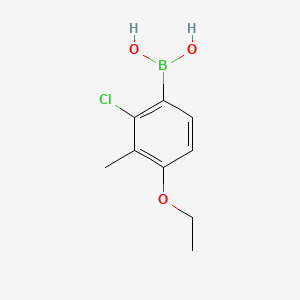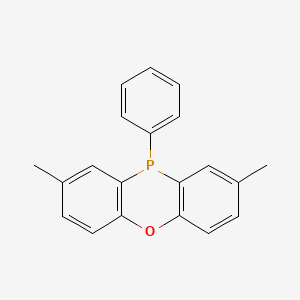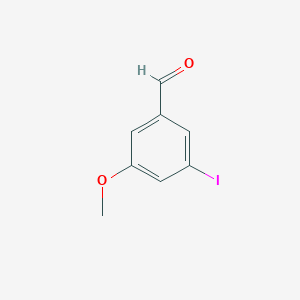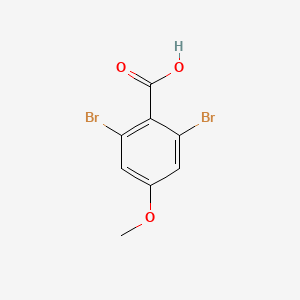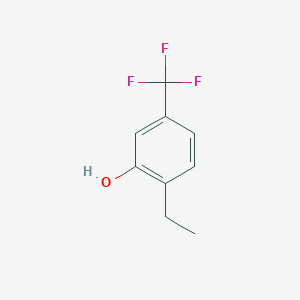
2-Ethyl-5-(trifluoromethyl)phenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Ethyl-5-(trifluoromethyl)phenol: is an organic compound with the molecular formula C9H9F3O. It is a derivative of phenol, where the hydrogen atoms at the 2 and 5 positions of the benzene ring are substituted by an ethyl group and a trifluoromethyl group, respectively. This compound is of interest due to its unique chemical properties imparted by the trifluoromethyl group, which is known for its electron-withdrawing effects and its influence on the compound’s reactivity and stability.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: One common method for synthesizing 2-Ethyl-5-(trifluoromethyl)phenol involves the Friedel-Crafts alkylation of phenol with ethyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.
Industrial Production Methods: Industrial production of this compound typically involves large-scale Friedel-Crafts alkylation followed by trifluoromethylation. The reaction conditions are optimized to ensure high yield and purity, often involving continuous flow reactors and advanced purification techniques such as distillation and recrystallization .
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: 2-Ethyl-5-(trifluoromethyl)phenol can undergo oxidation reactions to form quinones or other oxidized derivatives.
Reduction: The compound can be reduced to form various hydrogenated products.
Substitution: Electrophilic aromatic substitution reactions can occur, where the hydrogen atoms on the benzene ring are replaced by other substituents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.
Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents (nitric acid) are commonly used under acidic conditions.
Major Products:
Oxidation: Quinones and other oxidized phenolic compounds.
Reduction: Hydrogenated phenolic derivatives.
Substitution: Halogenated or nitrated phenolic compounds.
Aplicaciones Científicas De Investigación
Chemistry: 2-Ethyl-5-(trifluoromethyl)phenol is used as a building block in organic synthesis, particularly in the synthesis of pharmaceuticals and agrochemicals. The trifluoromethyl group enhances the biological activity and metabolic stability of the resulting compounds .
Biology: In biological research, this compound is used to study the effects of trifluoromethylation on the activity of phenolic compounds. It serves as a model compound for understanding the interactions of trifluoromethylated phenols with biological targets .
Medicine: The compound is investigated for its potential therapeutic applications, including its use as an intermediate in the synthesis of drugs with anti-inflammatory and antimicrobial properties .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals, including polymers and surfactants. Its unique properties make it valuable in the development of materials with enhanced performance characteristics .
Mecanismo De Acción
The mechanism of action of 2-Ethyl-5-(trifluoromethyl)phenol involves its interaction with various molecular targets, including enzymes and receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. The compound can modulate the activity of enzymes by binding to their active sites, leading to changes in their catalytic activity. Additionally, it can interact with receptors on the cell surface, influencing signal transduction pathways and cellular responses .
Comparación Con Compuestos Similares
2-Ethylphenol: Lacks the trifluoromethyl group, resulting in different chemical and biological properties.
5-(Trifluoromethyl)phenol: Lacks the ethyl group, affecting its reactivity and applications.
2-Methyl-5-(trifluoromethyl)phenol: Similar structure but with a methyl group instead of an ethyl group, leading to variations in its properties and uses.
Uniqueness: 2-Ethyl-5-(trifluoromethyl)phenol is unique due to the presence of both the ethyl and trifluoromethyl groups, which impart distinct electronic and steric effects. These effects influence the compound’s reactivity, stability, and interactions with biological targets, making it valuable in various scientific and industrial applications .
Propiedades
Fórmula molecular |
C9H9F3O |
|---|---|
Peso molecular |
190.16 g/mol |
Nombre IUPAC |
2-ethyl-5-(trifluoromethyl)phenol |
InChI |
InChI=1S/C9H9F3O/c1-2-6-3-4-7(5-8(6)13)9(10,11)12/h3-5,13H,2H2,1H3 |
Clave InChI |
BDTOBPMUDOVTNT-UHFFFAOYSA-N |
SMILES canónico |
CCC1=C(C=C(C=C1)C(F)(F)F)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


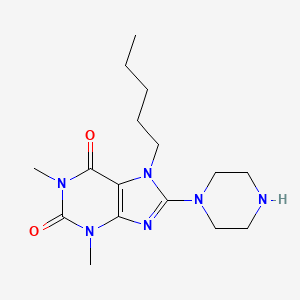
![2-Propan-2-yl-2,7-diazaspiro[4.4]nonane;2,2,2-trifluoroacetic acid](/img/structure/B14769393.png)
![5-benzhydryl-2-(2,3,4,5,6-pentafluorophenyl)-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-4-ium;tetrafluoroborate](/img/structure/B14769395.png)
